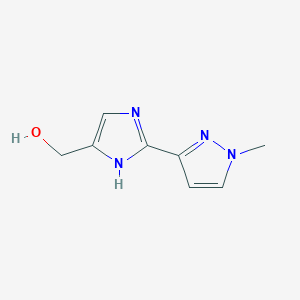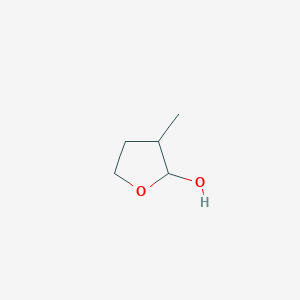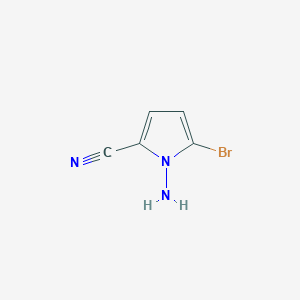![molecular formula C9H4BrClOS B13677762 4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of benzo[b]thiophene followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide ions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development.
Medicine: Some derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde can be compared with other benzothiophene derivatives, such as:
3-Bromobenzo[b]thiophene: Lacks the aldehyde group, which limits its reactivity in certain types of reactions.
7-Chlorobenzo[b]thiophene-3-carbaldehyde: Lacks the bromine atom, which can affect its binding affinity and selectivity.
4-Bromo-3-formylbenzo[b]thiophene: Similar structure but different substitution pattern, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H4BrClOS |
|---|---|
Molecular Weight |
275.55 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H4BrClOS/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-4H |
InChI Key |
QMBLUBIVVWYSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CSC2=C1Cl)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



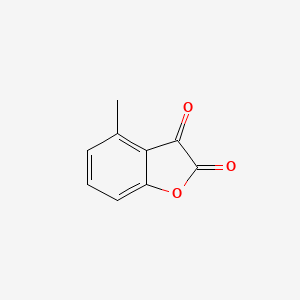

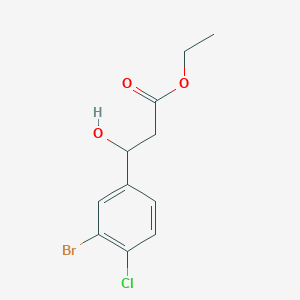

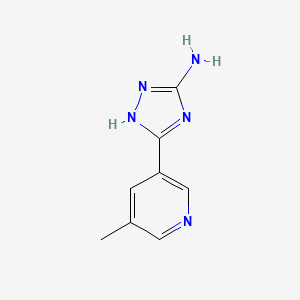

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
